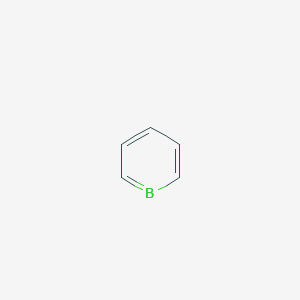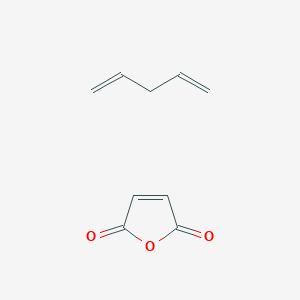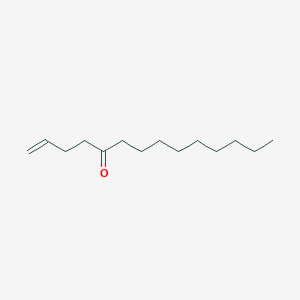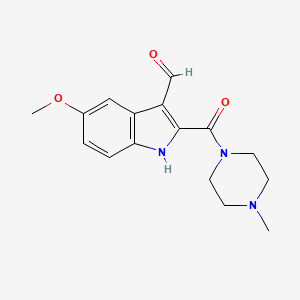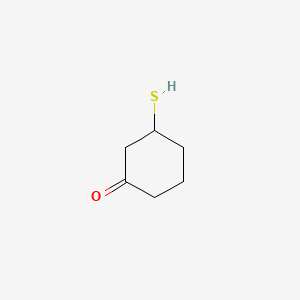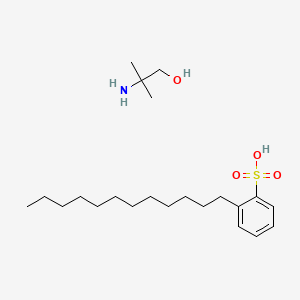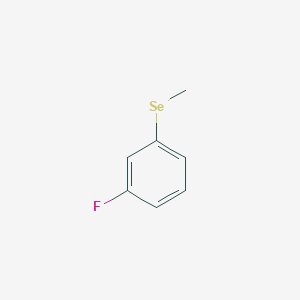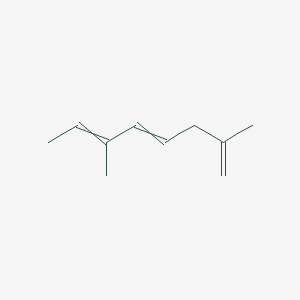![molecular formula C20H16N2O B14677161 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one CAS No. 32499-79-9](/img/structure/B14677161.png)
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains 39 atoms, including 16 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . Its structure is notable for the presence of two phenyl groups and a diazabicyclo framework, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be achieved through a series of steps involving nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions . The process begins with the addition of a nucleophilic amine to a precursor molecule, followed by Boc-protection to stabilize the intermediate. Photochemical demetallation is then performed to remove any metal complexes, and the final step involves an intramolecular Heck reaction to form the bicyclic structure.
Analyse Des Réactions Chimiques
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl groups or the diazabicyclo framework .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in the development of new pharmaceuticals due to its unique structure and reactivity. In medicine, it is being investigated for its potential as an anticancer agent, given its ability to inhibit certain molecular targets. Industrially, it can be used in the synthesis of complex organic molecules and materials .
Mécanisme D'action
The mechanism of action of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be compared to other similar compounds, such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The presence of phenyl groups in this compound makes it unique and contributes to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
32499-79-9 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
7,9-diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one |
InChI |
InChI=1S/C20H16N2O/c23-20-17-13-7-8-14-18(20)22(16-11-5-2-6-12-16)21-19(17)15-9-3-1-4-10-15/h1-14,17-18H |
Clé InChI |
VCJPEKJUVAEJAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C3C=CC=CC2C3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

